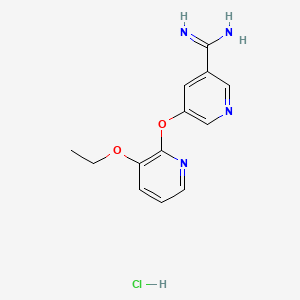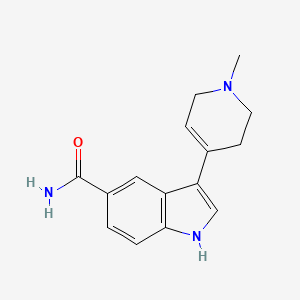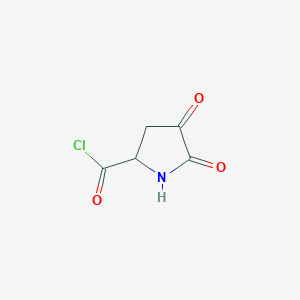
2-Amino-5-isothiocyanatobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-isothiocyanatobenzoic acid is an organic compound that features both an amino group and an isothiocyanate group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-nitrobenzoic acid with thiophosgene or its derivatives under controlled conditions. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of column chromatography for purification is common to minimize waste and maintain product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiourethane derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various thiourea and dithiourethane derivatives, which have applications in bioconjugation and other fields .
Scientific Research Applications
2-Amino-5-isothiocyanatobenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the preparation of heterocyclic compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in various assays.
Industry: Utilized in the production of dyes and pigments due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism of action of 2-Amino-5-isothiocyanatobenzoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biological molecules, making it useful in bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Fluorescein isothiocyanate: A derivative of fluorescein used for similar labeling applications.
2-Aminothiazole: Known for its biological activities, including antimicrobial and anti-inflammatory properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals and dyes.
Uniqueness
2-Amino-5-isothiocyanatobenzoic acid is unique due to its combination of an amino group and an isothiocyanate group on a benzoic acid core, providing a versatile platform for chemical modifications and applications in multiple fields.
Properties
Molecular Formula |
C8H6N2O2S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-amino-5-isothiocyanatobenzoic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-7-2-1-5(10-4-13)3-6(7)8(11)12/h1-3H,9H2,(H,11,12) |
InChI Key |
VWOZNPKBNJRSES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B13941932.png)
![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)
![4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941954.png)


![Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine](/img/structure/B13941968.png)


![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)
![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)

